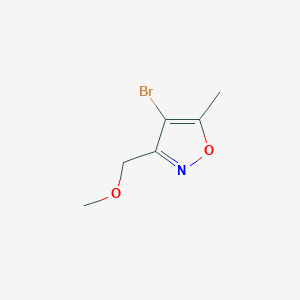

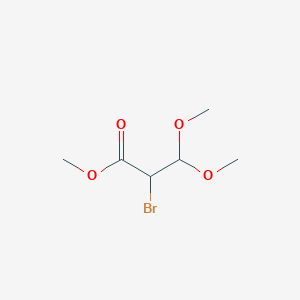

4-Bromo-3-methoxymethyl-5-methylisoxazole

Vue d'ensemble

Description

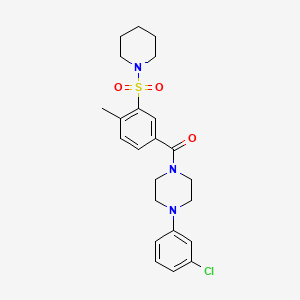

The compound of interest, 4-Bromo-3-methoxymethyl-5-methylisoxazole, is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known for their diverse chemical reactivity and have been studied for their potential applications in pharmaceuticals and materials science. The presence of bromine and methoxymethyl groups on the isoxazole ring can significantly influence the compound's reactivity and physical properties .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves strategies such as 1,3-dipolar cycloadditions, nucleophilic substitutions, and rearrangements. For instance, the synthesis of 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, which can rearrange to form imidazo[1,2-a]pyridines and indoles, demonstrates the reactivity of isoxazole compounds under basic conditions with triethylamine . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could be applied, considering the reactivity of the isoxazole ring and the presence of substituents that can undergo further chemical transformations .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, was determined using these methods, providing insights into the nature of intermolecular interactions and the stabilization of the compound through hydrogen bonding . Similar techniques could be employed to analyze the molecular structure of this compound, which would likely reveal the influence of the bromo and methoxymethyl substituents on the overall molecular conformation .

Chemical Reactions Analysis

Isoxazole derivatives participate in a variety of chemical reactions. The presence of a bromine atom in the structure suggests potential for nucleophilic substitution reactions, as seen in the formation of brominated trihalomethylenones and their subsequent reactions to produce various pyrazoles . Additionally, the reactivity of the isoxazole ring can lead to ring transformations, such as the conversion of an isoxazoline-2-oxide to a 1,2-oxazine derivative . These examples highlight the versatility of isoxazole compounds in chemical synthesis and the potential for this compound to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their substituents. For instance, the tautomerism between the OH and NH forms of isoxazol-5-ones is solvent-dependent, and the basicity of these compounds varies with substitution . The presence of a bromine atom can also affect the compound's reactivity and physical properties, such as melting point and solubility. The spectral studies and crystal structure analysis of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole provide insights into the intermolecular interactions that stabilize the crystal lattice, which could be relevant to understanding the properties of this compound . Additionally, the reactivity of the compound towards nucleophiles and electrophiles can be inferred from molecular docking studies and reactivity descriptors .

Applications De Recherche Scientifique

Antibacterial Activity

Isoxazole derivatives have been synthesized and evaluated for their antibacterial properties. For example, the synthesis and antibacterial activity of 3‐(5‐Methylisoxazol‐3‐yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine derivatives were explored, highlighting the potential of isoxazole compounds in the development of new antibacterial agents (Hui et al., 2010).

Controlled-Release Formulations

Research into biologically active polymers has led to controlled-release formulations based on modifications of isoxazole compounds. A study demonstrated the fungicidal effects of these compounds and their potential in developing chemically controlled-released formulations (Tai et al., 2002).

Photodynamic Therapy Applications

Isoxazole derivatives have been investigated for their suitability in photodynamic therapy (PDT), a treatment modality for cancer. A study on the synthesis of new zinc phthalocyanine compounds substituted with isoxazole derivative groups showed promising properties for PDT applications, including high singlet oxygen quantum yield (Pişkin et al., 2020).

Organic Synthesis

Isoxazoles serve as key intermediates in organic synthesis. A study detailed the synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles via palladium-catalyzed coupling reactions, showcasing the versatility of isoxazole compounds in constructing complex molecular architectures (Kromann et al., 2001).

Environmental and Biological Applications

Isoxazole derivatives have been evaluated for their environmental and biological applications, such as in the biodegradation of pharmaceutical compounds. Research into the degradation mechanisms of sulfamethoxazole (SMX) identified isoxazole derivatives as by-products, contributing to our understanding of antibiotic degradation pathways in the environment (Mulla et al., 2018).

Mécanisme D'action

Mode of Action

Isoxazole compounds often interact with their targets via hydrogen bonding, dipole interactions, and van der waals forces .

Biochemical Pathways

Isoxazole compounds are often involved in a variety of biological processes, but the specifics would depend on the exact structure and functional groups of the compound .

Pharmacokinetics

These properties would be influenced by factors such as the compound’s solubility, stability, and molecular size .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Propriétés

IUPAC Name |

4-bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2/c1-4-6(7)5(3-9-2)8-10-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKLSNLBZGYPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)COC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

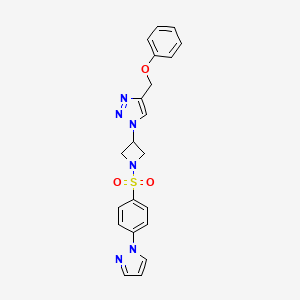

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)

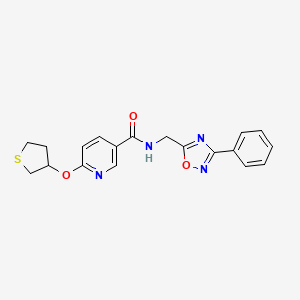

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)

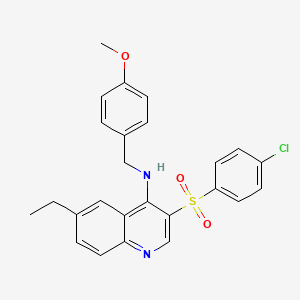

![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)